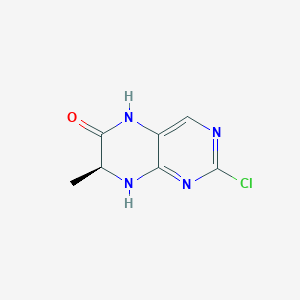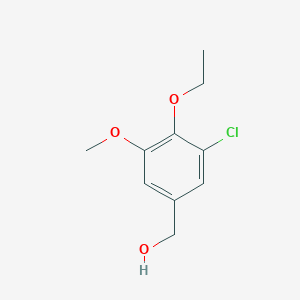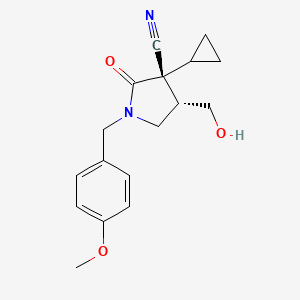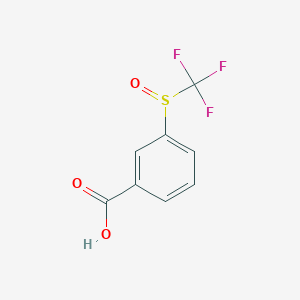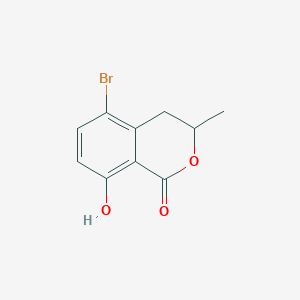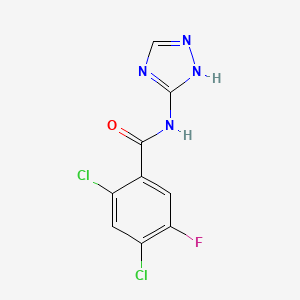![molecular formula C13H19NOS B14905972 N-ethyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B14905972.png)
N-ethyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide is a synthetic compound with a molecular formula of C13H19NOS and a molecular weight of 237.36 g/mol . This compound is part of the thiophene family, which is known for its diverse applications in medicinal chemistry and material science .
Preparation Methods
The synthesis of N-ethyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide typically involves the reaction of cycloocta[b]thiophene-2-carboxylic acid with ethylamine under specific conditions . The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
N-ethyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
N-ethyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-ethyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to activate the STING (stimulator of interferon genes) pathway, which is crucial for innate immune responses . Upon binding to STING, the compound induces a conformational change that triggers downstream signaling pathways, leading to the production of type I interferons and proinflammatory cytokines .
Comparison with Similar Compounds
N-ethyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide can be compared with other thiophene derivatives such as:
Benzo[b]thiophene-2-carboxamide: Known for its STING-agonistic activity.
Ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate: Used in similar biological and chemical applications.
N-ethyl-N-(pyridin-4-ylmethyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide: Another derivative with potential therapeutic applications.
The uniqueness of this compound lies in its specific structural features and its ability to activate the STING pathway, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C13H19NOS |
|---|---|
Molecular Weight |
237.36 g/mol |
IUPAC Name |
N-ethyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide |
InChI |
InChI=1S/C13H19NOS/c1-2-14-13(15)12-9-10-7-5-3-4-6-8-11(10)16-12/h9H,2-8H2,1H3,(H,14,15) |
InChI Key |
URCLGJBGDNWBRX-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC2=C(S1)CCCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


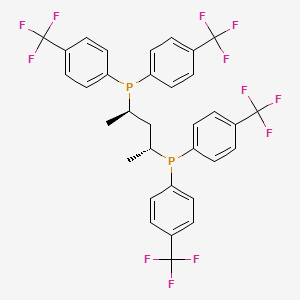
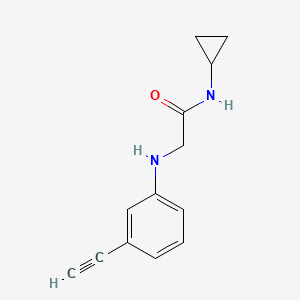
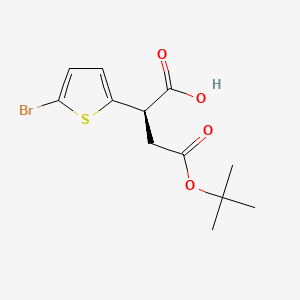
![7-heptadecan-9-yl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B14905925.png)


